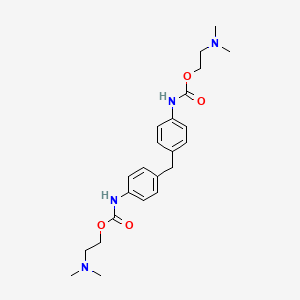
6-Chloro-5,8-dihydronaphthalene-1,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5,8-dihydronaphthalene-1,4-diol is a chemical compound with the molecular formula C10H9ClO2 and a molecular weight of 196.635 g/mol . It is a derivative of naphthalene, characterized by the presence of a chlorine atom and two hydroxyl groups on the naphthalene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5,8-dihydronaphthalene-1,4-diol typically involves the chlorination of 5,8-dihydronaphthalene-1,4-diol. One common method includes the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process parameters, such as temperature, reaction time, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5,8-dihydronaphthalene-1,4-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or alkaline medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted naphthalenediols.
Wissenschaftliche Forschungsanwendungen
6-Chloro-5,8-dihydronaphthalene-1,4-diol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloro-5,8-dihydronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . The chlorine atom may also play a role in modulating the compound’s reactivity and binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthalenediol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
5,8-Dihydronaphthalene-1,4-diol: Similar structure but without the chlorine atom, leading to different chemical properties and reactivity.
6-Methyl-5,8-dihydronaphthalene-1,4-diol: Contains a methyl group instead of a chlorine atom, resulting in different steric and electronic effects.
Uniqueness
6-Chloro-5,8-dihydronaphthalene-1,4-diol is unique due to the presence of the chlorine atom, which enhances its reactivity in substitution reactions and may impart distinct biological activities compared to its non-chlorinated analogs .
Eigenschaften
CAS-Nummer |
6941-86-2 |
|---|---|
Molekularformel |
C10H9ClO2 |
Molekulargewicht |
196.63 g/mol |
IUPAC-Name |
6-chloro-5,8-dihydronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H9ClO2/c11-6-1-2-7-8(5-6)10(13)4-3-9(7)12/h1,3-4,12-13H,2,5H2 |
InChI-Schlüssel |
ZZPSBSRCCYSZFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(CC2=C(C=CC(=C21)O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[(4-Dimethylamino-benzylidene)-amino]-phenol](/img/structure/B11944701.png)






![N,N-dimethyl[1]benzothieno[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11944758.png)



